molecular formula C12H16ClN3 B12626172 2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride CAS No. 1171668-43-1

2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride

Cat. No.: B12626172
CAS No.: 1171668-43-1
M. Wt: 237.73 g/mol
InChI Key: PCKWHCVZWGFEMR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride typically involves the reaction of 8-ethyl-3-methylquinoline with hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is then purified through recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions are often related to cellular processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydrazino-8-methylquinoline hydrochloride
  • 3-Ethyl-2-hydrazinoquinoline hydrochloride
  • 8-Ethyl-3-methylquinoline

Uniqueness

Compared to similar compounds, 2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for research purposes .

Properties

CAS No.

1171668-43-1

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

(8-ethyl-3-methylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-3-9-5-4-6-10-7-8(2)12(15-13)14-11(9)10;/h4-7H,3,13H2,1-2H3,(H,14,15);1H

InChI Key

PCKWHCVZWGFEMR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1N=C(C(=C2)C)NN.Cl

Origin of Product

United States

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